molecular formula C18H9Cl6O4P B1622627 Tris(2,6-dichlorophenyl) phosphate CAS No. 75431-49-1

Tris(2,6-dichlorophenyl) phosphate

Cat. No.: B1622627
CAS No.: 75431-49-1
M. Wt: 532.9 g/mol
InChI Key: QBECVUCYFZIDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,6-dichlorophenyl) phosphate is a chemical compound with the molecular formula C18H9Cl6O4P . It has a molecular weight of 532.95 .


Molecular Structure Analysis

The molecular structure of this compound consists of three 2,6-dichlorophenyl groups attached to a central phosphorus atom . The crystal structure of a similar compound, tris(2,6-dichlorophenyl)thiophosphate, was determined by single crystal X-ray diffractometry .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 535.2±50.0 °C and a predicted density of 1.617±0.06 g/cm3 .

Scientific Research Applications

Environmental Presence and Exposure

Tris(2,6-dichlorophenyl) phosphate, as part of the broader group of organophosphate flame retardants (OPFRs), has been increasingly used in consumer products due to the phase-out of polybrominated diphenyl ether flame retardants. Research by Ospina et al. (2018) in the U.S. found widespread exposure to several OPFRs among the general population, indicating the extensive use and environmental presence of these chemicals, including this compound (Ospina et al., 2018).

Molecular Structure Analysis

The crystal structure of tris(2,6-dichlorophenyl) thiophosphate, a compound related to this compound, was determined using single-crystal X-ray diffractometry by Yilmaz and Odabaşoǧlu (1998). This study provides insights into the molecular structure, essential for understanding its reactivity and interactions in various applications (Yilmaz & Odabaşoǧlu, 1998).

Distribution in Indoor Environments

Marklund et al. (2003) investigated the distribution of OPFRs in indoor environments, including this compound. This study sheds light on its abundance in indoor environments, reflecting its use in household items (Marklund et al., 2003).

Risk Assessment and Metabolism

Van den Eede et al. (2013) explored the metabolism of OPFRs, including compounds similar to this compound, using human liver fractions. This research is pivotal in understanding its biotransformation in the human body, affecting bioavailability and toxicity (Van den Eede et al., 2013).

Environmental Degradation

Takahashi et al. (2010) isolated bacterial strains capable of degrading persistent chlorinated organophosphorus flame retardants. This study contributes to bioremediation strategies for environments contaminated with compounds like this compound (Takahashi et al., 2010).

Global Occurrence and Health Impact

Studies have found that OPFRs, including this compound, are present in various environmental media globally and may pose health risks. For example, Wang et al. (2020) reviewed the occurrence and health risks of TDCPP, an organophosphorus chemical with similar applications and concerns (Wang et al., 2020).

Safety and Hazards

Tris(2,6-dichlorophenyl) phosphate is classified as a hazardous substance. It carries the GHS07 hazard symbol and has the signal word “Warning”. Hazard statements include H319 (causes serious eye irritation), H413 (may cause long lasting harmful effects to aquatic life), H335 (may cause respiratory irritation), and H315 (causes skin irritation) .

Properties

IUPAC Name

tris(2,6-dichlorophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl6O4P/c19-10-4-1-5-11(20)16(10)26-29(25,27-17-12(21)6-2-7-13(17)22)28-18-14(23)8-3-9-15(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBECVUCYFZIDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OP(=O)(OC2=C(C=CC=C2Cl)Cl)OC3=C(C=CC=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022302
Record name Tris(2,6-dichlorophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75431-49-1
Record name Tris(2,6-dichlorophenyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075431491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,6-dichlorophenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2,6-DICHLOROPHENYL) PHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2,6-DICHLOROPHENYL) PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RX1W3J11G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2,6-dichlorophenyl) phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(2,6-dichlorophenyl) phosphate
Reactant of Route 3
Reactant of Route 3
Tris(2,6-dichlorophenyl) phosphate
Reactant of Route 4
Reactant of Route 4
Tris(2,6-dichlorophenyl) phosphate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tris(2,6-dichlorophenyl) phosphate
Reactant of Route 6
Tris(2,6-dichlorophenyl) phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.